"2-methoxyphenyl 4-fluorobenzoate" basic properties
"2-methoxyphenyl 4-fluorobenzoate" basic properties
An In-depth Technical Guide to 2-Methoxyphenyl 4-Fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 2-methoxyphenyl 4-fluorobenzoate. As a member of the fluorinated aromatic ester class of compounds, this molecule holds potential as a versatile building block and intermediate in the fields of pharmaceutical discovery, agrochemical development, and materials science. The strategic placement of the fluoro- and methoxy- functional groups imparts unique electronic properties and metabolic stability, making it a compound of significant interest for researchers. This document details a robust laboratory-scale synthesis protocol, offers an in-depth analysis of its expected spectroscopic signatures (NMR, IR, MS), and discusses safety considerations and potential research applications. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
2-Methoxyphenyl 4-fluorobenzoate is an aromatic ester formed from the condensation of 4-fluorobenzoic acid and guaiacol (2-methoxyphenol). The structure combines a fluorinated acyl group with a methoxy-substituted phenolic ring, creating a molecule with distinct electronic and steric characteristics. The electron-withdrawing nature of the fluorine atom influences the reactivity of the benzoyl moiety, while the guaiacol portion offers sites for further functionalization.
While extensive experimental data for this specific compound is not widely published, its core properties can be reliably calculated or inferred from its constituent parts and structurally similar molecules.
Table 1: Core Physicochemical Properties of 2-Methoxyphenyl 4-Fluorobenzoate
| Property | Value | Source / Method |
| IUPAC Name | 2-methoxyphenyl 4-fluorobenzoate | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₁FO₃ | Calculated |
| Molecular Weight | 246.24 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available (Predicted: 60-80 °C) | Estimated |
| Boiling Point | Not available | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF); Insoluble in water. | Predicted |
| CAS Number | Not assigned | - |
Synthesis and Purification
The most direct and reliable method for synthesizing 2-methoxyphenyl 4-fluorobenzoate is the esterification of guaiacol with 4-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds efficiently under basic conditions.
Causality of Experimental Design
The chosen protocol utilizes a tertiary amine base, such as triethylamine or pyridine, which serves two critical roles. First, it acts as a nucleophilic catalyst, activating the acyl chloride. Second, and more importantly, it serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is essential to prevent protonation of the guaiacol phenoxide, which would render it non-nucleophilic, and to drive the reaction equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants while being immiscible with the aqueous solutions used during workup.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add guaiacol (1.0 eq), dichloromethane (DCM, ~0.2 M), and triethylamine (1.2 eq). Cool the stirred solution to 0 °C in an ice bath.
-
Acylation: Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted 4-fluorobenzoic acid, followed by brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-methoxyphenyl 4-fluorobenzoate.
Synthesis Workflow Diagram
Caption: Esterification workflow for 2-methoxyphenyl 4-fluorobenzoate.
Spectroscopic and Analytical Characterization
Unambiguous structure confirmation relies on a combination of spectroscopic techniques.[1] The following sections detail the predicted spectral data for 2-methoxyphenyl 4-fluorobenzoate, which are essential for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2][3]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methoxy group and the eight aromatic protons, which are split into two separate spin systems.
-
Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm.
-
4-Fluorobenzoyl Ring: This AA'BB' system will appear as two multiplets. The protons ortho to the fluorine (and meta to the carbonyl) will be around 7.2-7.3 ppm (a triplet-like multiplet due to coupling with both the other aromatic proton and the fluorine). The protons meta to the fluorine (and ortho to the carbonyl) will be deshielded by the carbonyl group, appearing around 8.1-8.2 ppm (a doublet of doublets).
-
2-Methoxyphenyl Ring: This ABCD system will show four distinct multiplets in the range of 6.9 to 7.4 ppm. The signals will be complex due to ortho, meta, and para coupling.
-
-
¹³C NMR (Carbon NMR): The spectrum will show 12 distinct signals (two carbons on the fluorinated ring are chemically equivalent by symmetry).
-
Carbonyl Carbon (C=O): A signal in the range of 164-166 ppm.
-
Aromatic Carbons: Signals between 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling (¹JCF) and appear as a doublet around 165 ppm. The carbon attached to the methoxy group will appear around 150 ppm.
-
Methoxy Carbon (-OCH₃): A sharp signal around 56 ppm.
-
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.85 | ~56.0 | s | 3H |
| Ar-H (Guaiacol ring) | 6.9 - 7.4 | 112 - 151 | m | 4H |
| Ar-H (ortho to F) | ~7.25 | ~115.8 (d, ²JCF ≈ 22 Hz) | t | 2H |
| Ar-H (meta to F) | ~8.15 | ~132.5 (d, ³JCF ≈ 9 Hz) | dd | 2H |
| Ar-C (ipso to C=O) | - | ~126.5 (d, ⁴JCF ≈ 3 Hz) | - | - |
| Ar-C (ipso to F) | - | ~165.5 (d, ¹JCF ≈ 255 Hz) | - | - |
| C=O | - | ~164.5 | - | - |
(d = doublet, t = triplet, m = multiplet, s = singlet. J values are estimates based on typical C-F coupling constants.)[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[5] The spectrum of 2-methoxyphenyl 4-fluorobenzoate is expected to be dominated by strong absorptions from the ester carbonyl and aromatic rings.
-
C=O Stretch (Ester): A very strong, sharp band in the region of 1720-1740 cm⁻¹ . This is a highly characteristic absorption.
-
C-O Stretch: Two bands are expected for the C-O single bonds of the ester, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch (-OCH₃): Signals appearing just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[6][7]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 246 .
-
Key Fragments: The most prominent fragment is expected from the cleavage of the C-O ester bond to form the 4-fluorobenzoyl cation, which is a highly stable acylium ion.
-
m/z = 123: [F-C₆H₄-CO]⁺ (4-fluorobenzoyl cation) - Expected to be the base peak.
-
m/z = 124: [HO-C₆H₄-OCH₃]⁺ (Guaiacol radical cation).
-
m/z = 95: Loss of CO from the m/z 123 fragment, yielding the fluorophenyl cation [F-C₆H₄]⁺.
-
Potential Applications and Research Context
Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character.[8]
-
Pharmaceutical Intermediates: Benzoate esters are common structural motifs in pharmaceuticals. The presence of the fluorine atom can block metabolic oxidation at the para-position, potentially improving the pharmacokinetic profile of a drug candidate.[9][10] This compound could serve as a key intermediate for more complex active pharmaceutical ingredients (APIs).
-
Agrochemical Synthesis: Similar to pharmaceuticals, the metabolic stability and unique biological activity of fluorinated compounds make them valuable in the development of new pesticides and herbicides.[9]
-
Materials Science: Aromatic esters are foundational structures in the development of liquid crystals and high-performance polymers. The specific substitution pattern of 2-methoxyphenyl 4-fluorobenzoate could be explored for creating novel materials with tailored thermal and electronic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-methoxyphenyl 4-fluorobenzoate is not available, a hazard assessment can be made based on its precursors and related compounds.
-
General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Handle with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
This guide provides a foundational understanding of 2-methoxyphenyl 4-fluorobenzoate. The predicted data and protocols herein are intended to facilitate further research and application of this versatile chemical compound.
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